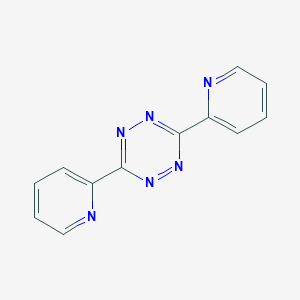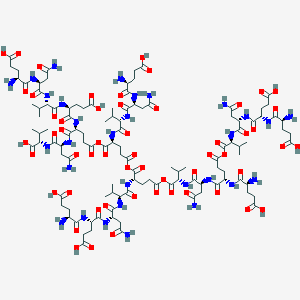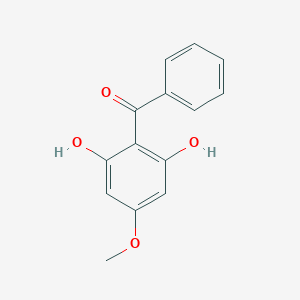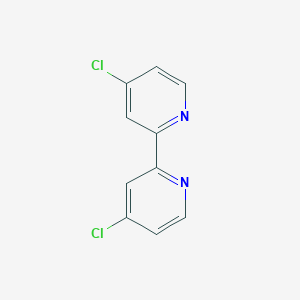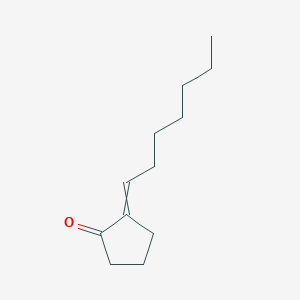
2-Heptylidenecyclopentan-1-one
Overview
Description
2-Heptylidenecyclopentan-1-one is an organic compound with the molecular formula C12H20O. It is also known by other names such as 2-heptylidenecyclopentanone and this compound. This compound is characterized by its yellowish oily appearance and is primarily used in the fragrance industry due to its unique scent properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Heptylidenecyclopentan-1-one typically involves the aldol condensation reaction between cyclopentanone and n-heptaldehyde. The reaction is catalyzed by sodium hydroxide and a phase transfer catalyst such as beta-cyclodextrin. The reaction is carried out at temperatures ranging from 50 to 80°C for 8 to 10 hours, with the pH adjusted to 6-7. The mixture is then stirred at 100 to 120°C until no more water is generated, followed by washing and drying to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of phase transfer catalysts like beta-cyclodextrin helps increase the reaction rate and promote mixed aldol condensation, making the process more efficient .
Chemical Reactions Analysis
Types of Reactions
2-Heptylidenecyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and alcohols are used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Heptylidenecyclopentan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is widely used in the fragrance industry as a precursor for different fragrances.
Mechanism of Action
The mechanism of action of 2-Heptylidenecyclopentan-1-one involves its interaction with various molecular targets and pathways. In the aldol condensation reaction, it acts as an electrophile, reacting with nucleophiles to form new carbon-carbon bonds. The presence of catalysts like beta-cyclodextrin enhances the reaction rate by facilitating the transfer of reactants between different phases .
Comparison with Similar Compounds
2-Heptylidenecyclopentan-1-one can be compared with other similar compounds such as:
Cyclopentanone, 2-pentylidene-: Similar structure but with a shorter alkyl chain.
Cyclopentanone, 2-octylidene-: Similar structure but with a longer alkyl chain.
Cyclohexanone, 2-heptylidene-: Similar structure but with a six-membered ring instead of a five-membered ring.
The uniqueness of this compound lies in its specific alkyl chain length and the resulting fragrance properties, making it particularly valuable in the fragrance industry .
Properties
CAS No. |
39189-74-7 |
|---|---|
Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
(2E)-2-heptylidenecyclopentan-1-one |
InChI |
InChI=1S/C12H20O/c1-2-3-4-5-6-8-11-9-7-10-12(11)13/h8H,2-7,9-10H2,1H3/b11-8+ |
InChI Key |
PBNMXJOZTAVFCR-DHZHZOJOSA-N |
SMILES |
CCCCCCC=C1CCCC1=O |
Isomeric SMILES |
CCCCCC/C=C/1\CCCC1=O |
Canonical SMILES |
CCCCCCC=C1CCCC1=O |
Key on ui other cas no. |
39189-74-7 |
Pictograms |
Irritant |
Synonyms |
2-Heptylidenecyclopentan-1-one; 2-Heptylidene-cyclopentanone |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

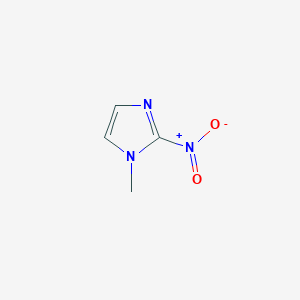
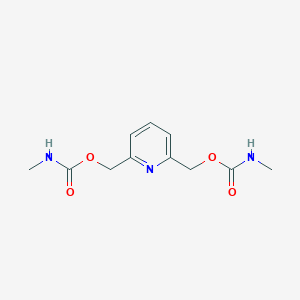
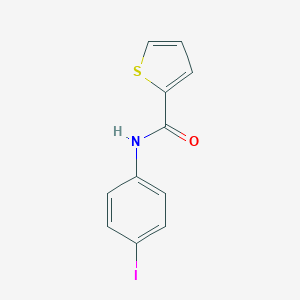
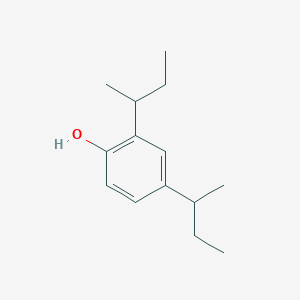
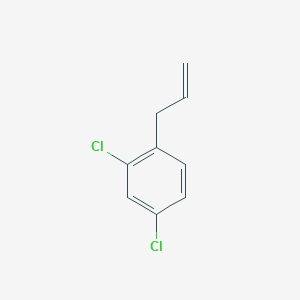
![Spiro[5.5]undecan-2-one](/img/structure/B155468.png)
![Ethanone,1-[5-(1-hydroxyethylidene)-1,3-cyclopentadien-1-yl]-,(Z)-(9ci)](/img/structure/B155472.png)

